(9-Methylfuro[2,3-b]indolizin-2-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9-Methylfuro[2,3-b]indolizin-2-yl)(phenyl)methanone: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound belongs to the class of indolizinone derivatives, which are known for their diverse chemical reactivity and potential use in organic electronics and photonics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (9-Methylfuro[2,3-b]indolizin-2-yl)(phenyl)methanone typically involves a multi-step process. One common method is the cyclocondensation reaction, where starting materials undergo a series of chemical transformations to form the desired compound. The reaction conditions often include the use of solvents such as toluene, ethyl acetate, chloroform, and DMSO, and may require specific catalysts to facilitate the reaction .
Industrial Production Methods: While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions: (9-Methylfuro[2,3-b]indolizin-2-yl)(phenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions: The reactions of this compound often require specific reagents and conditions. For example, oxidation reactions may use potassium permanganate in an acidic medium, while reduction reactions may use lithium aluminum hydride in an anhydrous solvent .
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, (9-Methylfuro[2,3-b]indolizin-2-yl)(phenyl)methanone is studied for its potential use in organic synthesis and as a building block for more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile compound for research .
Biology and Medicine: They may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties .
Industry: In industry, this compound may be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Its photophysical properties make it a candidate for optoelectronic applications .
Mechanism of Action
The mechanism of action of (9-Methylfuro[2,3-b]indolizin-2-yl)(phenyl)methanone is primarily related to its ability to participate in intramolecular charge transfer (ICT) processes. This involves the movement of electrons within the molecule, which can affect its electronic and photophysical properties. The presence of donor-acceptor architecture in the molecule facilitates these processes, making it suitable for applications in optoelectronics .
Comparison with Similar Compounds
- Indolo[2,3-b]quinoxalin-2-yl(phenyl)methanone
- Indolo[2,3-b]pyrrolo[3,4-c]quinolin-2-yl(phenyl)methanone
Comparison: Compared to similar compounds, (9-Methylfuro[2,3-b]indolizin-2-yl)(phenyl)methanone exhibits unique photophysical properties, such as fluorescence in the blue-orange region and good emission intensity in various solvents. Its relatively low-lying LUMO levels and good thermal stability make it a promising candidate for optoelectronic applications .
Properties
CAS No. |
86842-83-3 |
---|---|
Molecular Formula |
C18H13NO2 |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
(4-methylfuro[2,3-b]indolizin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C18H13NO2/c1-12-14-9-5-6-10-19(14)15-11-16(21-18(12)15)17(20)13-7-3-2-4-8-13/h2-11H,1H3 |
InChI Key |
VIUXLQQERILLTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=CN2C3=C1OC(=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.